Epelmycin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epelmycin E is a natural product that belongs to the macrolide family of antibiotics. It was first isolated from the culture broth of Streptomyces sp. strain K03-0134 in 2003. Epelmycin E has shown promising results as an antibacterial agent against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In
Applications De Recherche Scientifique
Epelmycin E has shown promising results as an antibacterial agent against a wide range of Gram-positive bacteria, including Epelmycin E and VRE. It has also been shown to have antitumor activity against several cancer cell lines. Therefore, Epelmycin E has potential applications in the treatment of bacterial infections and cancer.
Mécanisme D'action
The mechanism of action of Epelmycin E involves binding to the 50S ribosomal subunit of bacterial cells, thereby inhibiting protein synthesis. This leads to the accumulation of incomplete or abnormal proteins, which in turn disrupts bacterial growth and replication. Epelmycin E has a unique binding site on the ribosome, which makes it different from other macrolide antibiotics.
Effets Biochimiques Et Physiologiques
Epelmycin E has been shown to have a bacteriostatic effect on Gram-positive bacteria, inhibiting their growth and replication. It has also been shown to induce apoptosis in cancer cells, leading to their death. Epelmycin E has low toxicity to mammalian cells, making it a potential candidate for the development of new antibacterial and antitumor agents.
Avantages Et Limitations Des Expériences En Laboratoire
Epelmycin E has several advantages for lab experiments, including its broad-spectrum antibacterial activity and low toxicity to mammalian cells. However, its low yield and high cost make it difficult to obtain in large quantities for experiments. In addition, its mechanism of action is not fully understood, which makes it challenging to optimize its use in experiments.
Orientations Futures
For Epelmycin E research include the development of more efficient and cost-effective methods for its synthesis, the elucidation of its mechanism of action, and the optimization of its use as an antibacterial and antitumor agent. Epelmycin E also has potential applications in the development of new antibiotics and anticancer drugs. Therefore, further research on Epelmycin E is warranted to fully explore its potential as a therapeutic agent.
Conclusion
Epelmycin E is a promising natural product with potential applications in the treatment of bacterial infections and cancer. Its mechanism of action involves binding to the 50S ribosomal subunit of bacterial cells, leading to the inhibition of protein synthesis. Epelmycin E has several advantages for lab experiments, including its broad-spectrum antibacterial activity and low toxicity to mammalian cells. However, its low yield and high cost make it difficult to obtain in large quantities for experiments. Further research on Epelmycin E is warranted to fully explore its potential as a therapeutic agent.
Propriétés
Numéro CAS |
138636-10-9 |
---|---|
Nom du produit |
Epelmycin E |
Formule moléculaire |
C42H53NO16 |
Poids moléculaire |
827.9 g/mol |
Nom IUPAC |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO16/c1-8-42(52)16-25(30-31(34(42)41(51)53-7)38(50)32-33(37(30)49)36(48)29-20(35(32)47)10-9-11-23(29)45)57-27-14-21(43(5)6)39(18(3)55-27)59-28-15-24(46)40(19(4)56-28)58-26-13-12-22(44)17(2)54-26/h9-11,17-19,21,24-28,34,39-40,45-46,49-50,52H,8,12-16H2,1-7H3/t17-,18-,19-,21-,24-,25-,26-,27-,28-,34-,39+,40+,42+/m0/s1 |
Clé InChI |
DGBFPZUOWZFVHF-SMUQNYKLSA-N |
SMILES isomérique |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
SMILES canonique |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Autres numéros CAS |
138636-10-9 |
Synonymes |
epelmycin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.